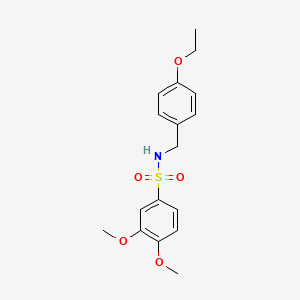![molecular formula C20H15BrN2O6 B4539830 2-(4-bromophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4539830.png)
2-(4-bromophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate
説明
The compound belongs to a class of organic chemicals that have garnered interest for their potential in various applications due to their complex molecular architecture and reactive functional groups. Research often focuses on the synthesis, structural analysis, and reactivity of such compounds to understand their properties and potential uses in different fields, excluding direct drug applications and side effects.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions, starting from basic organic or inorganic substrates to achieve the desired complex molecules. For example, the use of glycinal and acetamide in prebiotic chemistry highlights fundamental pathways for the synthesis of organics in interstellar environments, demonstrating the complexity and versatility of organic synthesis techniques (Marks et al., 2023).
Molecular Structure Analysis
Molecular structure determination is pivotal in understanding the physical and chemical properties of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are utilized to elucidate the geometric parameters, electronic structure, and intermolecular interactions. Studies on similar compounds reveal the importance of structural characterization in predicting reactivity and stability (Diwaker et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of compounds like 2-(4-bromophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate is influenced by their functional groups. For instance, bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the glycinate moiety may be involved in nucleophilic addition or substitution reactions. Understanding these reactions is crucial for synthesizing derivatives and exploring their applications (Bayrak et al., 2017).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, provide essential information for handling and applying these compounds. Studies employing spectroscopic and thermal analysis techniques offer detailed insights into the physical characteristics of similar organic compounds (Mary et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are key to understanding the behavior of complex organic molecules. Research on related compounds, exploring their reactivity and interactions with different chemical entities, sheds light on the broader chemical behavior of such molecules (Almutairi et al., 2018).
科学的研究の応用
Synthesis of Heterocyclic Compounds with Antibacterial Activities
A study focused on using 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound with structural similarity, for synthesizing a novel series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives. These synthesized compounds were explored for their antibacterial activities, suggesting that structurally related compounds could serve as a foundation for developing new antibacterial agents (El-hashash et al., 2015).
Tyrosinase Inhibitors for Pharmaceutical Uses
Biphenyl-based compounds, including derivatives similar to the chemical , have shown significant potential in treating conditions like hypertension and inflammation. A study synthesized biphenyl ester derivatives to assess their anti-tyrosinase activities. These compounds, including variants of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, demonstrated inhibitory effects comparable to standard inhibitors, highlighting their pharmaceutical application potential (Kwong et al., 2017).
Anticonvulsant Activity through Sodium Channel Blocking
Another related study synthesized new 3-aminopyrroles starting from acetophenone and glycine derivatives to test for anticonvulsant activity. Among these compounds, derivatives showcasing remarkable activity with minimal neurotoxicity were identified, indicating the utility of similar structures in developing anticonvulsant drugs (Unverferth et al., 1998).
Green Chemistry in Drug Design
An environmentally friendly synthesis approach was used to develop analgesic and antipyretic compounds from 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This research demonstrates the application of green chemistry principles in drug design, suggesting the potential for similar compounds to be developed with environmental considerations in mind (Reddy et al., 2014).
特性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O6/c21-13-7-5-12(6-8-13)16(24)11-29-18(26)9-22-17(25)10-23-19(27)14-3-1-2-4-15(14)20(23)28/h1-8H,9-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIGKCNFOQLCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)OCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluorophenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4539748.png)
![1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4539750.png)
![methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4539751.png)
![1-benzoyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4539764.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4539771.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4539784.png)
![5-isopropyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4539787.png)

![N-[3-(1-azepanyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4539812.png)

![2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4539825.png)

![8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4539840.png)